molecular formula C15H17FN4O2 B12448370 5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine

5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine

Cat. No.: B12448370
M. Wt: 304.32 g/mol
InChI Key: POALIQSWZGEIDU-UHFFFAOYSA-N
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Description

5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Core: Starting with a suitable precursor, such as a substituted pyrimidine, the core structure is synthesized through cyclization reactions.

    Introduction of the Fluoro Group: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under specific conditions.

    Attachment of the Methoxyphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.

    Morpholine Substitution: The morpholine ring can be introduced through a substitution reaction using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the pyrimidine ring or the fluoro group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential use as a therapeutic agent, particularly in cancer research.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(morpholin-4-yl)pyrimidin-2-amine: Lacks the fluoro and methoxyphenyl groups.

    5-fluoro-2-aminopyrimidine: Lacks the morpholine and methoxyphenyl groups.

    N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine: Lacks the fluoro group.

Uniqueness

The presence of the fluoro, methoxyphenyl, and morpholine groups in 5-fluoro-N-(2-methoxyphenyl)-4-(morpholin-4-yl)pyrimidin-2-amine may confer unique properties, such as increased binding affinity to certain targets or enhanced stability.

Properties

Molecular Formula

C15H17FN4O2

Molecular Weight

304.32 g/mol

IUPAC Name

5-fluoro-N-(2-methoxyphenyl)-4-morpholin-4-ylpyrimidin-2-amine

InChI

InChI=1S/C15H17FN4O2/c1-21-13-5-3-2-4-12(13)18-15-17-10-11(16)14(19-15)20-6-8-22-9-7-20/h2-5,10H,6-9H2,1H3,(H,17,18,19)

InChI Key

POALIQSWZGEIDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC=C(C(=N2)N3CCOCC3)F

Origin of Product

United States

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